Cyclohexyl 5-oxoprolinate can be sourced from various chemical databases, including PubChem, where it is cataloged under the CAS number 31437-47-5. In terms of classification, it falls under the category of organic compounds and more specifically, it is categorized as an amino acid derivative due to its structural features that resemble those of amino acids.
The synthesis of Cyclohexyl 5-oxoprolinate typically involves several methods, with one prominent approach being the use of activated esters. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is often employed, where the Fmoc group is introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of HOBt (1-Hydroxybenzotriazole). This method is favored for its efficiency and minimal side product formation.
The synthesis process generally follows these steps:
Cyclohexyl 5-oxoprolinate has a complex molecular structure that includes multiple functional groups. Its molecular formula is , and it features a cyclohexyl group attached to a 5-oxoprolinate moiety.
Key structural features include:
Cyclohexyl 5-oxoprolinate participates in various chemical reactions typical for amino acid derivatives. It can act as a nucleophile in acylation reactions or participate in peptide bond formation.
In synthetic applications, Cyclohexyl 5-oxoprolinate has been utilized in:
The mechanism of action for Cyclohexyl 5-oxoprolinate primarily revolves around its ability to act as an electrophile in nucleophilic substitution reactions. When coupled with nucleophiles such as amines or alcohols, it forms stable covalent bonds, which are crucial in constructing larger peptide structures or other biologically relevant molecules.
The activation of the ester bond enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent bond formation.
Cyclohexyl 5-oxoprolinate exhibits several notable physical properties:
In terms of chemical properties:
Cyclohexyl 5-oxoprolinate has several significant applications in scientific research:
The γ-glutamyl cycle represents a fundamental metabolic pathway for glutathione synthesis and recycling across diverse organisms. In eukaryotic systems, 5-oxoproline (pyroglutamate) serves as an obligate intermediate in this cycle, generated from γ-glutamyl amino acids via γ-glutamylcyclotransferase. The cycle culminates with ATP-dependent hydrolysis of 5-oxoproline to glutamate by 5-oxoprolinase (OPLAH), regenerating substrate for glutathione synthesis [1] [6]. This pathway maintains cellular redox balance and facilitates amino acid transport.
Prokaryotes exhibit significant metabolic divergence, as most lack the canonical γ-glutamyl cycle. Despite this, 5-oxoproline accumulation occurs universally through:
Table 1: 5-Oxoproline Metabolism in Eukaryotic vs. Prokaryotic Systems
Feature | Eukaryotic Systems | Prokaryotic Systems |
---|---|---|
Primary Pathway | γ-Glutamyl cycle (GSH-dependent) | Non-enzymatic formation & peptidase activity |
5-Oxoproline Disposal | ATP-dependent OPLAH | pxpABC-encoded 5-oxoprolinase complex |
Glutathione Dependence | Essential component | Generally absent |
Energy Coupling | ATP hydrolysis | ATP hydrolysis |
Physiological Role | GSH recycling, amino acid transport | Metabolite damage repair |
The enzymatic conversion of 5-oxoproline to glutamate demonstrates remarkable evolutionary innovation through distinct structural solutions:
Eukaryotic 5-Oxoprolinase (OPLAH)• Molecular Architecture: Single polypeptide with dual hydantoinase domains (HyuA/HyuB)• Catalytic Mechanism: ATP hydrolysis drives lactam ring opening, overcoming unfavorable equilibrium (Keq = [glutamate]/[5-oxoproline] ≈ 0.035) [6]• Cofactor Requirements: Mandatory Mg2+ and monovalent cations (K+)• Regulatory Features: Substrate stabilization against oxidative inactivation and nitrosylation at cysteine residues [6]
Prokaryotic ATP-Dependent Systems• Tripartite Complex: PxpA (fungal lactamase homolog), PxpB/PxpC (allophanate hydrolase homologs)• Operon Organization: pxpA, pxpB, and pxpC genes co-localized in 98% of genomes containing any component [4]• Catalytic Synergy: In vitro reconstitution demonstrates all three subunits essential for activity• Deletion Phenotype: pxpABC knockout strains accumulate millimolar 5-oxoproline concentrations and display growth defects even without external 5-oxoproline [3]
ATP-Independent 5-OxoprolinaseA single characterized exception exists in Alcaligenes faecalis:• Thermodynamically constrained by unfavorable equilibrium position• Structurally unrelated to ATP-dependent enzymes• Limited physiological relevance due to kinetic and thermodynamic barriers [4] [6]
Table 2: Functional Comparison of 5-Oxoprolinase Systems
Characteristic | Eukaryotic OPLAH | Prokaryotic PxpABC | A. faecalis Enzyme |
---|---|---|---|
Subunit Composition | Homodimer | Heterotrimeric complex | Monomeric |
ATP Dependence | Yes | Yes | No |
Gene Fusion | HyuA-HyuB fusion | Separate genes (sometimes fused) | Single gene |
Thermodynamic Drive | ATP hydrolysis | ATP hydrolysis | None (Keq unfavorable) |
Organism Distribution | Eukaryotes | Diverse prokaryotes | A. faecalis only |
Non-enzymatic 5-oxoproline formation constitutes a significant metabolic damage pathway with implications across biological systems:
Glutamine Cyclization• Exhibits exceptional susceptibility with spontaneous conversion rates of ~10% per day under physiological conditions (pH 7.4, 37°C)• Proceeds via nucleophilic attack of α-amino group on side-chain carbonyl carbon• Generates a tetrahedral intermediate that dehydrates to form the lactam ring [4]
Glutamate Cyclization• Occurs at approximately 1/100th the rate of glutamine cyclization• Accelerated by acidic conditions and elevated temperatures• Significant in peptide contexts where N-terminal glutamate residues spontaneously cyclize [4] [7]
Peptide-Derived FormationN-terminal glutaminyl and glutamyl residues in polypeptides undergo cyclization through:
Table 3: Kinetics of Non-enzymatic 5-Oxoproline Formation
Precursor | Rate Constant (37°C, pH 7.4) | Activation Energy | Relative Contribution |
---|---|---|---|
Free Glutamine | 0.12 day-1 | 85 kJ/mol | ~65% |
Free Glutamate | 0.0015 day-1 | 92 kJ/mol | <5% |
N-Terminal Gln | 0.8-2.4 hr-1 (peptide-dependent) | Variable | ~25% |
N-Terminal Glu | 0.05-0.2 hr-1 (peptide-dependent) | Variable | ~5% |
Genomic architecture analysis reveals extraordinary conservation of pxpABC operons across prokaryotic lineages, indicating strong selective pressure for 5-oxoproline management:
Operon Organization and Distribution• Ubiquitous Co-occurrence: Among 374 prokaryotic genomes containing any pxp gene, 364 (97.3%) possess the complete pxpABC triad [4]• Inverse Genomic Distribution: Mutually exclusive with eukaryote-type 5-oxoprolinase genes (Figure 1B)• Gene Fusion Events: Frequent fusion of pxpB and pxpC homologs into single ORFs• Phylogenetic Spread: Present in 72% of Actinobacteria, 68% of Firmicutes, and 54% of Proteobacteria genomes [4]
Functional ValidationGenetic and biochemical evidence confirms the essential role of this operon:
Accessory Genetic ElementsThe core operon frequently associates with conserved neighboring genes:• pcp (pyroglutamyl peptidase): Co-localized in >80% of pxpABC-containing genomes• Metal homeostasis genes: ycsG (NRAMP-family transporter) and ycsI (metal chaperone)• ycsG deletion abolishes 5-oxoproline utilization, suggesting metal cofactor requirements• DUF969/DUF979 membrane proteins of unknown function [3] [4]
The universal conservation of these gene clusters despite absence of glutathione metabolism demonstrates that 5-oxoproline represents an unavoidable metabolite damage product requiring dedicated repair systems. This evolutionary pattern exemplifies how essential housekeeping functions can be maintained through non-homologous enzyme systems across biological domains.
Table 4: Genomic Distribution of 5-Oxoproline Metabolism Systems Across 984 Prokaryotic Genomes
Genomic Feature | Incidence | Representative Genera |
---|---|---|
Complete pxpABC operon | 37.0% | Bacillus, Streptomyces, Pseudomonas |
Eukaryote-type 5-oxoprolinase | 11.7% | Mycobacterium, Legionella, Burkholderia |
ATP-independent oxoprolinase | 1.0% | Alcaligenes |
No identified oxoprolinase | 50.3% | Diverse lineages |
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